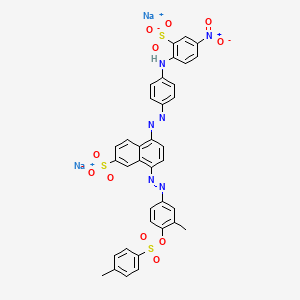

C.I. Acid Orange 51

Description

Contextualizing Synthetic Azo Dyes in Industrial and Environmental Research

Synthetic azo dyes represent the largest and most diverse class of colorants used across numerous industries, including textiles, paper, food, and cosmetics. ijert.org Comprising approximately 70% of all commercially available dyes, their prevalence is due to their low production cost, straightforward synthesis, vibrant hues, and high color fastness. gsconlinepress.comresearchgate.net Azo dyes are characterized by the presence of one or more azo groups (–N=N–) which act as the chromophore responsible for their color. ijrar.org

Despite their industrial utility, the extensive use of azo dyes has led to significant environmental concerns. Inefficient dyeing processes can result in 10-50% of the dye failing to bind to the substrate, leading to its discharge into industrial wastewater. nih.govnih.gov These compounds are generally xenobiotic, meaning they are foreign to biological systems and exhibit resistance to natural degradation processes. ijert.orgnih.gov The release of untreated or partially treated dye effluents into aquatic ecosystems can block sunlight, inhibiting photosynthesis and disrupting the ecological balance. ijrar.orgnih.gov

Furthermore, a primary concern in environmental research is the reductive cleavage of the azo bond, which can occur under anaerobic conditions in sediments or certain wastewater treatment stages. ijrar.org This breakdown can release aromatic amines, which are colorless but are often more toxic and carcinogenic than the parent dye molecule. gsconlinepress.comresearchgate.netgsconlinepress.com The potential for bioaccumulation and the carcinogenic, mutagenic, and teratogenic risks associated with these degradation byproducts have made azo dyes a major focus of environmental toxicology and remediation research. gsconlinepress.comgsconlinepress.com

Significance of C.I. Acid Orange 51 in Dyeing and Textile Processing Research

This compound, also identified by the Colour Index number 26550 and CAS number 8003-88-1, is a water-soluble anionic azo dye. nih.gov Its solubility and affinity for protein and polyamide fibers are enhanced by the presence of sulfonic acid groups in its molecular structure. cymitquimica.com These properties make it particularly effective for dyeing materials such as wool, silk, and polyamide (nylon) fibers. nih.gov It is also utilized in the direct printing of wool-blended fabrics and in the coloration of other substrates like leather.

The specific characteristics of this compound are detailed in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| C.I. Name | Acid Orange 51; 26550 |

| CAS Registry Number | 8003-88-1 |

| Molecular Formula | C₃₆H₂₆N₆Na₂O₁₁S₃ |

| Molecular Weight | 860.8 g/mol alfa-chemistry.com |

| Molecular Structure Class | Single Azo |

| Physical Appearance | Dark red-light orange powder |

| Solubility | Soluble in water, ethanol, glycol ether |

Research within the dyeing and textile processing field often involves optimizing the application of dyes like Acid Orange 51 to improve fixation rates, enhance color fastness, and reduce the amount of dye released in effluents. Its consistent performance and known chemical structure make it a suitable candidate for studies aimed at developing more efficient and environmentally benign dyeing methodologies.

Table 2: Industrial Applications of this compound

| Industry | Specific Application |

|---|---|

| Textile | Dyeing of wool, silk, and polyamide fibers nih.gov |

| Textile | Direct printing on wool blended and viscose fabrics |

| Leather | Coloration of leather goods |

| Consumer Goods | Coloration of soap |

Rationale for Comprehensive Academic Investigation of this compound

The academic investigation of this compound is driven by the need to understand and mitigate the environmental impact associated with its use. As a representative of the recalcitrant azo dye class, it serves as a model compound for developing and evaluating advanced wastewater treatment technologies. nih.gov Conventional biological treatment methods are often ineffective at mineralizing such dyes, necessitating research into alternative solutions. ijert.org

A significant focus of research is the dye's degradation. While the toxicity of the parent Acid Orange 51 molecule is not extensively quantified, the potential for it to break down into hazardous aromatic amines is a primary motivator for study. nih.gov For instance, benzidine-based azo dyes are of particular concern due to the known carcinogenicity of benzidine. nih.gov Research, therefore, aims to develop treatment processes that can completely mineralize the dye to non-toxic products like carbon dioxide and water, rather than simply decolorizing the effluent, which may still contain harmful intermediates.

Key areas of academic inquiry include:

Biodegradation: Studies on the use of microorganisms and enzymes, such as laccase, to decolorize and degrade Acid Orange 51. nih.gov

Advanced Oxidation Processes (AOPs): Investigation of methods like ozonation, Fenton processes, and photocatalysis for the chemical breakdown of the dye molecule. nih.gov

Adsorption Techniques: Research into the efficacy of various adsorbent materials, such as activated carbon or novel biosorbents, for removing the dye from aqueous solutions. nih.gov

Analytical Method Development: Creation of sensitive and reliable analytical techniques to detect and quantify the dye and its degradation products in complex environmental matrices. talkingaboutthescience.comkennesaw.edu

Table 3: Primary Areas of Academic Research on this compound

| Research Area | Objective and Rationale |

|---|---|

| Wastewater Remediation | To develop and optimize effective methods for removing the dye from industrial effluents, addressing its recalcitrance to conventional treatments. ijert.orgnih.gov |

| Enzymatic Decolorization | To investigate the use of specific enzymes, like laccase, as an environmentally friendly alternative for breaking down the dye's chromophore. nih.gov |

| Toxicology of Degradation Products | To identify the intermediate and final products of degradation and assess their potential toxicity, particularly the formation of carcinogenic aromatic amines. nih.govgsconlinepress.com |

| Adsorption and Separation | To evaluate the performance of different physical and chemical adsorbents for sequestering the dye, enabling its separation from water. nih.govresearchgate.net |

Properties

IUPAC Name |

disodium;8-[[3-methyl-4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]-5-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H28N6O11S3.2Na/c1-22-3-11-28(12-4-22)56(51,52)53-35-18-9-26(19-23(35)2)39-41-33-17-16-32(30-14-13-29(21-31(30)33)54(45,46)47)40-38-25-7-5-24(6-8-25)37-34-15-10-27(42(43)44)20-36(34)55(48,49)50;;/h3-21,37H,1-2H3,(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBINTOQGSKHKJI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)N=NC3=C4C=C(C=CC4=C(C=C3)N=NC5=CC=C(C=C5)NC6=C(C=C(C=C6)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H26N6Na2O11S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064888 | |

| Record name | C.I. Acid Orange 51 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

860.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8003-88-1 | |

| Record name | Acid orange 51 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008003881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 5(or 8)-[2-[3-methyl-4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]diazenyl]-8(or 5)-[2-[4-[(4-nitro-2-sulfophenyl)amino]phenyl]diazenyl]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Acid Orange 51 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 5(or 8)-(3-methyl-4-(4-methylphenylsulphonyloxy)phenylazo)-8(or 5)-4-(4-nitro-2-sulphophenylamino)phenylazo)naphthalene-2-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Chemical Transformations of C.i. Acid Orange 51

Advanced Synthetic Methodologies for C.I. Acid Orange 51 Production

The manufacturing of this compound is a complex, multi-stage process rooted in the foundational principles of azo dye chemistry. While the traditional batch synthesis remains prevalent, advancements in chemical engineering and process chemistry are paving the way for more efficient and controlled production methods.

Diazotization and Coupling Reaction Pathways in Azo Dye Synthesis

The core of this compound's structure is built through a series of diazotization and azo coupling reactions. This synthetic strategy is a well-established cornerstone of azo dye chemistry. wikipedia.orgunb.ca

The synthesis commences with the diazotization of 2-(4-Aminophenylamino)-5-nitrobenzenesulfonic acid. This reaction involves treating the primary aromatic amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a mineral acid like hydrochloric acid, at low temperatures (0-5 °C) to form a reactive diazonium salt. wikipedia.org The general mechanism for diazotization involves the formation of a nitrosonium ion (NO+) which then acts as an electrophile, reacting with the amino group. chimia.chjebas.org

This diazonium salt is then coupled with a mixture of 5-Aminonaphthalene-2-sulfonic acid and 8-Aminonaphthalene-2-sulfonic acid. Azo coupling is an electrophilic aromatic substitution reaction where the diazonium ion acts as the electrophile and the electron-rich naphthalene (B1677914) derivatives serve as the nucleophile. wikipedia.org The position of the coupling on the naphthalene ring is directed by the activating amino and sulfonic acid groups.

The resulting intermediate product, itself an azo dye, undergoes a subsequent diazotization of its remaining primary amino group. This newly formed diazonium salt is then subjected to a final coupling reaction with o-cresol (B1677501). The hydroxyl group of o-cresol activates the aromatic ring, directing the coupling to the position para to the hydroxyl group.

Recent advancements in synthetic methodologies for azo dyes include the exploration of solid-phase synthesis and continuous-flow systems. Solid-phase synthesis offers the potential for easier purification and automation. researchgate.net Continuous-flow chemistry provides advantages in terms of enhanced heat and mass transfer, improved safety for handling unstable diazonium intermediates, and the potential for higher yields and purity. epa.govnih.gov

Esterification and Other Post-Coupling Modifications

The final step in the synthesis of this compound is an esterification reaction. The hydroxyl group of the o-cresol moiety in the coupled product is esterified with 4-Methylbenzene-1-sulfonyl chloride (tosyl chloride). This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. epa.gov The addition of the tosyl group can modify the dye's properties, such as its lightfastness and affinity for certain fibers. Esterification with tosyl chloride is a common method for converting alcohols into excellent leaving groups (tosylates), though in this context, it serves to permanently modify the dye's final structure. researchgate.netgoogle.com

Spectroscopic and Chromatographic Characterization in Synthetic Studies

To ensure the quality and consistency of this compound, as well as to study the kinetics and mechanisms of its synthesis, a variety of spectroscopic and chromatographic techniques are employed.

Spectroscopic Methods:

UV-Visible (UV-Vis) Spectroscopy: This is a fundamental technique for characterizing azo dyes due to their strong absorption in the visible region of the electromagnetic spectrum, which is responsible for their color. The λmax (wavelength of maximum absorbance) is a key characteristic of the dye.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the dye molecule. Characteristic peaks for the azo group (-N=N-), sulfonic acid groups (-SO3H), nitro groups (-NO2), and the ester linkage (-SO2-O-) would be expected in the IR spectrum of this compound. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of the dye and any intermediates or byproducts. researchgate.netrsc.orgresearchgate.net NMR can confirm the connectivity of the aromatic rings and the positions of the various substituents.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is an essential technique for assessing the purity of this compound and for separating it from any unreacted starting materials or byproducts. researchgate.net Reversed-phase HPLC with a photodiode array (PDA) detector is commonly used for the analysis of azo dyes.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the identification capabilities of mass spectrometry. researchgate.net LC-MS is invaluable for identifying the molecular weight of the synthesized dye and for the structural elucidation of impurities and degradation products. researchgate.net

| Technique | Information Obtained |

| UV-Visible Spectroscopy | Wavelength of maximum absorbance (λmax), color properties. |

| FTIR Spectroscopy | Identification of functional groups (azo, sulfonic acid, nitro, ester). |

| NMR Spectroscopy | Detailed molecular structure, connectivity of atoms. |

| HPLC | Purity assessment, separation of components in a mixture. |

| LC-MS | Molecular weight determination, identification of impurities. |

Investigation of Byproduct Formation during Synthesis

The multi-step synthesis of this compound presents several opportunities for the formation of byproducts, which can affect the final product's purity, color, and performance.

During the diazotization of 2-(4-Aminophenylamino)-5-nitrobenzenesulfonic acid, incomplete reaction can leave unreacted starting material. Side reactions can also occur, such as the decomposition of the diazonium salt, especially if the temperature is not strictly controlled, leading to the formation of phenolic byproducts. The presence of a nitro group on the aromatic ring can also influence the stability and reactivity of the diazonium salt.

In the azo coupling steps, the formation of isomeric products is a significant possibility. The coupling of the first diazonium salt with a mixture of 5-Aminonaphthalene-2-sulfonic acid and 8-Aminonaphthalene-2-sulfonic acid will inherently lead to a mixture of products. Furthermore, coupling to naphthylamine derivatives can sometimes result in the formation of both ortho and para substituted isomers. Similarly, the final coupling with o-cresol, while primarily directed to the para position, could potentially yield a small amount of the ortho-coupled isomer, depending on the reaction conditions. The pH of the coupling reaction is a critical parameter that can influence the position of the coupling and the rate of reaction. chimia.ch

The final esterification with 4-Methylbenzene-1-sulfonyl chloride can also introduce impurities. Unreacted starting materials, such as the precursor dye, may remain. The tosyl chloride reagent itself can contain impurities like p-toluenesulfonic acid and hydrochloric acid. researchgate.net In some cases, reactions of alcohols with tosyl chloride can lead to the formation of alkyl chlorides as byproducts instead of the desired tosylate ester.

The identification and quantification of these byproducts are typically achieved using chromatographic techniques such as HPLC and LC-MS, which can separate the various components and provide structural information for their identification. researchgate.net

Environmental Remediation and Degradation Research of C.i. Acid Orange 51

Advanced Oxidation Processes (AOPs) for C.I. Acid Orange 51 Degradation

Advanced Oxidation Processes (AOPs) are characterized by the generation of highly reactive species, primarily hydroxyl radicals (•OH), which are powerful, non-selective oxidants capable of mineralizing a wide range of organic pollutants.

Fenton and Photo-Fenton Oxidation Systems

The Fenton process and its photo-assisted variants are prominent AOPs that utilize the catalytic action of iron ions in the presence of hydrogen peroxide to generate hydroxyl radicals, thereby facilitating the degradation of organic contaminants.

The core mechanism of the Fenton process involves the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂), which generates highly reactive hydroxyl radicals (•OH) and ferric ions (Fe³⁺) according to the following reaction:

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ deswater.com

These hydroxyl radicals are the primary species responsible for pollutant degradation. They attack organic molecules through several pathways, including hydrogen abstraction, addition to double bonds, and electron transfer, leading to the breakdown of complex molecules into simpler, less harmful compounds, and potentially complete mineralization into CO₂ and H₂O sci-hub.st. In photo-Fenton processes, UV or visible light irradiation can enhance the generation of hydroxyl radicals by regenerating Fe²⁺ from Fe³⁺, thereby sustaining the catalytic cycle and increasing the degradation efficiency sci-hub.st. Studies on similar azo dyes suggest that hydroxyl radicals can initiate degradation through mechanisms such as azo bond cleavage, hydroxylation, and oxidation of aromatic rings nih.govrsc.org. The reactivity of •OH is high, attacking most organic molecules at near diffusion-limited rates sci-hub.st.

Optimizing operational parameters is crucial for maximizing the efficiency of Fenton-based degradation processes. Key parameters include pH, the concentrations of hydrogen peroxide and the iron catalyst, reaction time, and initial dye concentration.

pH: The Fenton reaction is most effective in acidic conditions, typically between pH 2.0 and 4.0 chemrj.orgmdpi.comijcce.ac.ir. At higher pH values, the formation of iron hydroxides can precipitate, reducing the availability of active iron species and scavenging hydroxyl radicals chemrj.org.

Hydrogen Peroxide (H₂O₂) Concentration: An optimal H₂O₂ concentration is necessary. Insufficient H₂O₂ limits the generation of •OH, while excessive amounts can lead to the scavenging of •OH radicals by H₂O₂ itself (H₂O₂ + •OH → HO₂• + H₂O) or by the Fe²⁺ ions (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻, followed by Fe³⁺ + H₂O₂ → Fe²⁺ + HO₂• + H⁺), thus reducing degradation efficiency nih.govchemrj.org.

Catalyst (Fe²⁺) Concentration: Similar to H₂O₂, the concentration of the iron catalyst needs optimization. An insufficient amount limits •OH generation, while an excess can lead to radical scavenging and precipitation issues chemrj.orgijcce.ac.ir.

Reaction Time: Degradation efficiency generally increases with reaction time, but often plateaus after a certain period as pollutant concentrations decrease or intermediate products form that are more resistant to oxidation deswater.comresearchgate.net.

Initial Dye Concentration: Higher initial dye concentrations generally require longer reaction times or higher oxidant/catalyst doses to achieve similar degradation efficiencies, as there are more molecules for the generated radicals to attack chemrj.org.

Table 3.1.1.2: Optimized Parameters for Fenton-Based Dye Degradation (Examples from Similar Dyes)

| Parameter | Optimal Value/Range | Reported Efficiency (Degradation) | Reference |

| pH | 3.0 - 3.07 | ~99% (for Acid Orange II) | chemrj.org |

| H₂O₂ Concentration | 250 mg/L (for 300 ppm dye) | ~99% (for Acid Orange II) | chemrj.org |

| Fe²⁺ Concentration | 30 mg/L (for 300 ppm dye) | ~99% (for Acid Orange II) | chemrj.org |

| Reaction Time | 12 - 30 min | ~99% (for Acid Orange II) | chemrj.orgmdpi.com |

| Initial Dye Concentration | 300 ppm | ~99% (for Acid Orange II) | chemrj.org |

| Temperature | ~38 °C | ~99% (for Acid Orange II) | chemrj.org |

Photocatalytic Degradation Using Semiconductor Nanomaterials

Photocatalysis utilizes semiconductor materials that, upon light irradiation, generate electron-hole pairs capable of initiating redox reactions that degrade organic pollutants.

Titanium dioxide (TiO₂) is a widely studied and effective photocatalyst, particularly under UV irradiation, due to its chemical stability, non-toxicity, and strong oxidizing power. Its photocatalytic mechanism involves the generation of electron-hole pairs upon light absorption, leading to the formation of reactive oxygen species like hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻) nih.govacs.orgmdpi.comsci-hub.se.

TiO₂: Pure TiO₂ exhibits good photocatalytic activity, with optimal catalyst loading typically around 0.1 g/L to 1 g/L. Degradation efficiency is influenced by factors such as dye concentration, pH (often favored in acidic conditions), and UV irradiation time nih.gov. For instance, TiO₂ (P-25 Degussa) has been shown to degrade similar azo dyes with high efficiency researchgate.net.

TiO₂/SiO₂ Composites: Incorporating silica (B1680970) (SiO₂) into TiO₂ can enhance photocatalytic activity. The TiO₂/SiO₂ composite often possesses a higher surface area, which provides more adsorption sites for dye molecules and facilitates the interaction with photogenerated holes, thereby reducing electron-hole recombination and improving catalytic performance mdpi.comresearchgate.net. Studies on Acid Orange 20 showed that a 30% TiO₂/SiO₂ composite achieved 89% degradation, significantly higher than pure TiO₂ (51%) under visible light researchgate.net. The composite structure can also influence band gap energy and crystallinity, further impacting photocatalytic efficiency mdpi.com.

Table 3.1.2.1: Photocatalytic Degradation of Azo Dyes Using TiO₂-Based Photocatalysts

| Photocatalyst | Dye Example (Similar) | Conditions | Degradation Efficiency | Time | Reference |

| TiO₂ (P-25) | Acid Orange 20 | Visible light (150 W tungsten lamp) | 19% | 10 h | researchgate.net |

| TiO₂/SiO₂ (30%) | Acid Orange 20 | Visible light (150 W tungsten lamp) | 51% | 10 h | researchgate.net |

| TiO₂/SiO₂ (30%) | Acid Orange 20 | UV light (λ = 365 nm) | 89% | N/A | researchgate.net |

| TiO₂ | Reactive Black 5 | UV irradiation (125 W mercury lamp), 0.1 g/L catalyst | ~90% | 120 min | nih.gov |

| TiO₂ | Reactive Black 5 | UV irradiation (125 W mercury lamp), 1 g/L catalyst | ~90% | 45 min | nih.gov |

| TiO₂ | Reactive Red 239 | UV irradiation (125 W mercury lamp), 1 g/L catalyst | 96% | 120 min | nih.gov |

| TiO₂ | Acid Orange 10 | UV-C light | 100% | 12.87 min | gjesm.netgjesm.net |

| TiO₂/SiO₂ Composite | Rhodamine B | Visible light | 100% | 210 min | mdpi.com |

| Fe₃O₄/SiO₂/TiO₂ | Methyl Orange (MO) | UV light (365 nm) | 90.2% | 5 h | scirp.org |

Zinc oxide (ZnO) and bismuth vanadate (B1173111) (BiVO₄) are also investigated as photocatalysts, often showing enhanced performance when combined or modified.

Zinc Oxide (ZnO): ZnO is a semiconductor with properties similar to TiO₂, active under UV light sci-hub.sedeswater.com. Its photocatalytic activity can be limited by rapid electron-hole recombination, which can be mitigated by doping or forming composites sci-hub.sedeswater.com. Studies on Ni-doped ZnO showed degradation of Acid Orange 7, achieving 93% removal under UV irradiation with an optimal dose of 0.8 g/L over 90 min deswater.com.

Bismuth Vanadate (BiVO₄): BiVO₄ is known for its ability to absorb visible light, making it suitable for solar-driven photocatalysis cabidigitallibrary.orgnih.gov. However, its standalone photocatalytic activity for dye degradation can be moderate gjesm.netgjesm.net. For example, BiVO₄ synthesized by co-precipitation showed only 36.93% removal of Acid Orange 10 under visible light gjesm.netgjesm.net.

BiVO₄/TiO₂ Composites: Combining BiVO₄ with TiO₂ creates heterojunctions that can significantly improve photocatalytic efficiency by enhancing visible light absorption and promoting charge separation, thereby reducing electron-hole recombination nih.govresearchgate.net. Studies on BiVO₄/TiO₂ composites for Acid Orange 10 degradation showed promising results, with specific ratios and conditions yielding high degradation efficiencies, particularly under UV or visible light, sometimes in conjunction with other agents like H₂O₂ gjesm.netgjesm.netnih.govresearchgate.net. For instance, a 10% BiVO₄/TiO₂ composite demonstrated superior activity compared to pure components or other ratios for Acid Orange 10 removal researchgate.net.

Table 3.1.2.2: Photocatalytic Degradation of Azo Dyes Using ZnO and Bi-Based Photocatalysts

| Photocatalyst | Dye Example (Similar) | Conditions | Degradation Efficiency | Time | Reference |

| Ni-doped ZnO | Acid Orange 7 | UV irradiation | 93% | 90 min | deswater.com |

| Ni-doped ZnO | Acid Orange 7 | Sunlight | 77% | 90 min | deswater.com |

| BiVO₄ | Acid Orange 10 | Visible light (LED lamp) | 36.93% | 320.26 min | gjesm.netgjesm.net |

| TiO₂/BiVO₄ (10%) | Acid Orange 10 | Visible light | High | N/A | researchgate.net |

| TiO₂/BiVO₄ | Microcystin-LR | Visible light, pH 5, 0.5 g/L catalyst | 98% | 90 min | nih.gov |

| Bi₂MoO₆ | Orange G | Visible light, 1 g/L catalyst, 50 mg/L dye, pH 7 | ~96% | 8 h | mdpi.com |

Compound Name List:

this compound

Hydroxyl radical (•OH)

Ferrous ion (Fe²⁺)

Ferric ion (Fe³⁺)

Hydrogen peroxide (H₂O₂)

Superoxide radical (•O₂⁻)

Titanium Dioxide (TiO₂)

Silica (SiO₂)

TiO₂/SiO₂

Zinc Oxide (ZnO)

Nickel-doped Zinc Oxide (Ni-doped ZnO)

Bismuth Vanadate (BiVO₄)

Bismuth Molybdate (Bi₂MoO₆)

Fe₃O₄/SiO₂/TiO₂

Acid Orange 20

Acid Orange 7

Acid Orange 10

Reactive Black 5

Reactive Red 239

Rhodamine B

Methyl Orange (MO)

Microcystin-LR

Orange G

Adsorption-Based Removal Strategies for this compound

Development and Characterization of Novel Adsorbent Materials

The remediation of this compound from industrial effluents relies heavily on the development of efficient and cost-effective adsorbent materials. Research has explored various classes of adsorbents, including biomass-derived materials, clay-based composites, metal-organic frameworks (MOFs), and modified activated carbons.

Biomass-Derived Adsorbents (e.g., Palm Oil Empty Fruit Bunch)

Agricultural wastes, particularly lignocellulosic materials, are increasingly investigated as sustainable and low-cost adsorbents. Palm oil empty fruit bunch (EFB) is an abundant byproduct of the palm oil industry, making it a promising candidate for wastewater treatment. While unmodified EFB exhibits low adsorption capacity, various modification methods, including acid activation, can significantly enhance its performance unise.orgresearchgate.netmdpi.com. Other biomass sources, such as rice husk-derived activated carbon, have demonstrated moderate adsorption capacities for anionic dyes, including "C.I. Acid Orange" (likely referring to a common acid orange dye) with capacities around 98.5 mg/g arts.ac.uk. Charcoal derived from unspecified biomass has also shown an adsorption capacity of 87 mg/g for this compound oup.com. Modified orange peel, treated with acid, has shown potential for anionic dye removal, though specific data for this compound is limited, with reported capacities of 163 mg/g for Congo Red mdpi.com.

Table 1: Biomass-Derived Adsorbents for Acid Orange Dyes

| Biomass Source | Modification/Treatment | Adsorption Capacity (mg/g) | Notes | Reference |

| Rice husk-derived AC | Activated Carbon | 98.5 | For "C.I. Acid Orange" | arts.ac.uk |

| Charcoal | Not specified | 87 | For this compound | oup.com |

| Empty Fruit Bunch (EFB) | Unmodified | Low | Low adsorption capacity | unise.org |

| Empty Fruit Bunch (EFB) | Various modifications | Enhanced | Potential for improved performance | unise.orgresearchgate.net |

| Orange Peel | Acid treatment | 163 | For Congo Red; indicates potential for modified biomass | mdpi.com |

Clay-Based and Activated Earth Materials

Clay minerals and activated earth materials are widely recognized for their adsorptive properties due to their layered structures and high surface areas. Activated bleaching earth, often produced through acid activation, has been studied for the removal of this compound. Studies indicate that activated bleaching earth can achieve approximately 24% removal of this compound researchgate.net. Research on similar clay materials suggests that acid modification can enhance their adsorption capabilities for anionic dyes mdpi.comuniven.ac.zasci-hub.st. For instance, HCl-activated montmorillonite (B579905) has been used for other acid dyes sci-hub.st. Natural kaolin (B608303) clay, when acid-modified, has shown good adsorption for anionic dyes, with the Freundlich isotherm model often providing the best fit mdpi.com.

Table 2: Clay-Based and Activated Earth Materials for Acid Orange Dyes

| Adsorbent Type | Modification/Treatment | Dye Studied | Adsorption Capacity (mg/g) | Isotherm Fit | Reference |

| Activated Bleaching Earth | Acid activation | This compound | ~24% removal | Langmuir > Freundlich | researchgate.net, sci-hub.st |

| Natural Kaolin Clay | Acid-modified | Alizarin Yellow R | Not specified for AO51 | Freundlich fit best for AYR | mdpi.com |

| Montmorillonite SAz-1 | HCl-activated | Other acid dyes | Not specified for AO51 | Not specified for AO51 | sci-hub.st |

Metal-Organic Frameworks (MOFs) and their Derivatives

Metal-Organic Frameworks (MOFs) are crystalline porous materials with tunable structures and high surface areas, making them promising for pollutant adsorption. While direct studies on this compound using MOFs are limited in the provided literature, research on similar anionic dyes, such as Acid Orange 7 (AO7), has shown significant adsorption capacities. For example, ZIF-67 exhibited an adsorption capacity of 272.7 mg/g for AO7 mdpi.com, and other MOFs like UiO-66 and UiO-66-NH2 showed capacities of 106.6 mg/g and 85.0 mg/g respectively for AO7 mdpi.com. Some studies report even higher capacities for unspecified "acid orange" dyes with ZIF-67 mdpi.com. These findings suggest that MOFs hold potential for the adsorption of this compound, though further specific research is warranted.

Table 3: Metal-Organic Frameworks (MOFs) for Acid Orange Dyes

| MOF Type | Dye Studied | Adsorption Capacity (mg/g) | Reference |

| ZIF-67 | AO7 | 272.7 | mdpi.com |

| UiO-66 | AO7 | 106.6 | mdpi.com |

| UiO-66-NH2 | AO7 | 85.0 | mdpi.com |

| ZIF-8 | AO7 | 16.9 | mdpi.com |

| ZIF-67 | "Acid Orange" | 738 | mdpi.com |

Activated Carbon Modifications

Activated carbon (AC) is a well-established adsorbent for a wide range of pollutants, including dyes. Modifications to AC, such as chemical activation or functionalization, can further enhance its adsorption efficiency. Rice husk-derived AC has shown moderate removal of "C.I. Acid Orange" with an adsorption capacity of 98.5 mg/g arts.ac.uk. Activated carbon prepared from Delonix regia seed pods demonstrated significant adsorption capacities for other acid dyes, with capacities ranging from 113.63 to 151.51 mg/g, and the Langmuir isotherm model provided the best fit for the adsorption data deswater.com. Activated carbon derived from pea pods, particularly when activated with ZnCl2, achieved a high adsorption capacity of 473.93 mg/g for Acid Orange 7 (AO7), with adsorption data fitting multiple isotherm models including Langmuir and Freundlich mdpi.com.

Table 4: Activated Carbon Modifications for Acid Orange Dyes

| AC Source | Modification/Treatment | Dye Studied | Adsorption Capacity (mg/g) | Isotherm Fit | Reference |

| Rice husk-derived AC | Activated Carbon | "C.I. Acid Orange" | 98.5 | Not specified for AO51 | arts.ac.uk |

| Delonix regia seed pods AC | Activated Carbon | Acid Blue 15, etc. | 113.63 – 151.51 | Langmuir | deswater.com |

| Pea pods AC | ZnCl2 activation | Acid Orange 7 (AO7) | 473.93 | Langmuir, Freundlich etc. | mdpi.com |

Adsorption Isotherm Modeling and Equilibrium Studies

Adsorption isotherm models are crucial for understanding the equilibrium relationship between the adsorbate concentration in the solution and the amount adsorbed onto the solid phase. These models help predict the maximum adsorption capacity and elucidate the adsorption mechanism.

Langmuir and Freundlich Adsorption Models

The Langmuir and Freundlich models are the most commonly employed isotherms for describing dye adsorption. The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of sites, characterized by a maximum adsorption capacity () and an adsorption intensity constant (). The Freundlich model is an empirical model that describes multilayer adsorption on a heterogeneous surface, characterized by constants () and ().

Research on this compound has shown that the Langmuir model often provides a better fit compared to the Freundlich model for adsorbents like activated bleaching earth researchgate.netsci-hub.st. For instance, studies on activated bleaching earth indicated that the Langmuir model better described the adsorption of this compound, suggesting a homogeneous distribution of adsorption sites or a monolayer adsorption process researchgate.net. Similarly, when this compound was adsorbed onto empty fruit bunch, equilibrium data were analyzed using Langmuir, Freundlich, and Temkin models, with Langmuir and Freundlich being significant researchgate.net. For other acid dyes, the Langmuir model has also been found to be the most suitable fit for adsorption onto activated carbon derived from Delonix regia seed pods deswater.com.

While studies focusing specifically on this compound and MOFs or other biomass types might not explicitly detail the Langmuir/Freundlich fit for AO51, these models are standard for characterizing dye adsorption onto such materials mdpi.commdpi.com. For example, acid-modified kaolin clay showed the Freundlich model fitting best for Alizarin Yellow R mdpi.com, and activated carbon from pea pods showed good fits with both Langmuir and Freundlich models for AO7 mdpi.com.

Table 5: Adsorption Isotherm Model Fits for Acid Orange Dyes

| Adsorbent Type | Dye Studied | Preferred Isotherm Model | Notes | Reference |

| Activated Bleaching Earth | This compound | Langmuir | Better fit than Freundlich; suggests homogeneous sites or monolayer adsorption. | researchgate.net, sci-hub.st |

| Empty Fruit Bunch (EFB) | This compound | Langmuir, Freundlich | Both models were significant in analysis. | researchgate.net |

| Delonix regia seed pods AC | Acid Blue 15, etc. | Langmuir | Langmuir equation provided the best fit for adsorption of other acid dyes. | deswater.com |

| Pea pods AC (ZnCl2 activated) | Acid Orange 7 (AO7) | Langmuir, Freundlich | Data fit multiple models, including Langmuir and Freundlich. | mdpi.com |

| Natural Kaolin Clay (modified) | Alizarin Yellow R | Freundlich | Freundlich model showed the best fit for this anionic dye on modified clay. | mdpi.com |

| MOFs (various) | Acid Orange 7 (AO7) | Not explicitly stated | General studies on MOFs for dyes typically involve Langmuir and Freundlich model analysis. | mdpi.com |

Compound Names

this compound

C.I. Acid Orange 7 (AO7)

C.I. Acid Blue 15

C.I. Acid Red 114

C.I. Acid Violet 17

Alizarin Yellow R (AYR)

Congo Red

Methylene Blue (MB)

Malachite Green (MG)

Crystal Violet (CV)

Fungal and Bacterial Strain-Mediated Bioremediation

Membrane-Based Separation Technologies for this compound Removal

Membrane filtration techniques, including ultrafiltration (UF), nanofiltration (NF), and reverse osmosis (RO), offer efficient physical separation methods for removing dyes from wastewater, enabling water reuse and reducing environmental pollution.

Nanofiltration and Ultrafiltration Applications

UF and NF membranes are pressure-driven processes that separate molecules based on size and charge. They have shown significant potential in treating textile effluents containing dyes.

Ultrafiltration (UF): UF membranes, with larger pore sizes, are effective in removing larger molecules and suspended solids. They can be used to separate dyes or pre-treat wastewater before finer filtration. For instance, PVDF ultrafiltration membranes have demonstrated high efficiency in removing disperse dyes, achieving up to 90% COD decrease and 96% dye removal upc.edu.

Nanofiltration (NF): NF membranes possess smaller pores than UF membranes, allowing for the rejection of smaller organic molecules and multivalent ions. NF has been applied for further purification and fractionation of dye-containing streams. While specific quantitative data for AO51 using NF is limited in the reviewed literature, studies on similar azo dyes and other organic compounds show high rejection rates, often exceeding 90%, which is crucial for water reuse mdpi.comdergipark.org.trmdpi.com. For example, modified polyamide membranes have shown high rejection rates for anionic dyes dergipark.org.tr.

| Membrane Type | Pollutant/Dye | Rejection Rate (%) | Conditions/Notes | Reference |

| PVDF UF | Disperse Dyes | ~96% (Dye) | Up to 90% COD decrease | upc.edu |

| PAN-PANI NF | Methyl Orange | 99.3% | 25 ppm dye, pH 2 | dergipark.org.tr |

| NF270 | Color | 87 ± 3% | From olive pomace extract, 15 bar, 50.2 L·h⁻¹·m⁻² flux | mdpi.com |

Reverse Osmosis in Dye Wastewater Treatment

Reverse Osmosis (RO) is a high-pressure membrane process with very small pore sizes, capable of removing virtually all dissolved salts and organic molecules. It is highly effective for producing high-purity water from wastewater, facilitating its reuse in industrial processes. While RO can achieve near-complete removal of dyes, challenges such as membrane fouling and high energy consumption need to be considered for large-scale applications in dye wastewater treatment mdpi.commdpi.com. Studies indicate that RO, often used in conjunction with other pre-treatment steps like UF or NF, can lead to complete decolorization and significant reduction in organic content, enabling water recycling mdpi.com.

Hybrid and Integrated Remediation Systems

One notable example of a hybrid biological system involves the use of enzymes in conjunction with mediators. Studies on the decolorization of this compound have explored the efficacy of laccase enzymes, often enhanced by mediators like 1-hydroxybenzotriazole (B26582) (HBT). This approach capitalizes on the enzymatic activity to break down the dye molecule, with the mediator facilitating the electron transfer process. Optimization studies for such a laccase–HBT system predicted a decolorization efficiency exceeding 87.87% for AO 51 under specific conditions, including an enzyme concentration of 1 U/mL, an HBT concentration of 0.75 mM, an initial dye concentration of 60 mg/L, and a reaction time of 2 days nih.gov. This demonstrates the potential of bio-hybrid systems in effectively treating AO 51.

Another relevant strategy in hybrid remediation involves sequential biological treatments, such as combining anaerobic and aerobic processes. While specific data for this compound is limited in this context, studies on "Acid Orange dye" generally have shown promising results. A sequential anaerobic/aerobic process achieved significant pollutant reduction, with up to 96% Chemical Oxygen Demand (COD) removal and an average color removal of 86%. In this system, the effluent COD was reduced to 120 mg/L, and the minimum dye concentration achieved was 5 mg/L, although it was noted that the effluent would still require further treatment before discharge sciepub.com. This highlights the effectiveness of sequential biological treatments in reducing dye load, forming a basis for integrated approaches that could be applied to AO 51.

| Remediation System | Dye Studied | Key Parameters / Conditions | Performance Metrics | Reference |

| Laccase Enzyme + HBT Mediator | This compound | Enzyme: 1 U/mL, HBT: 0.75 mM, Dye: 60 mg/L, Time: 2 days | Predicted Decolorization: >87.87% | nih.gov |

| Anaerobic/Aerobic Sequential Process | Acid Orange (general) | Initial Dye: 100 mg/L, Initial COD: 3000 mg/L | COD Removal: Up to 96%, Color Removal: Avg. 86%, Effluent Dye: 5 mg/L | sciepub.com |

| Fenton Process + Ultrasound/Goethite/H₂O₂ | C.I. Acid Orange 7 | pH: 3, Time: 30 min | Decolorization Efficiency: 90% | mdpi.com |

| Integrated Ozonation + Biodegradation | C.I. Acid Orange 7 | Ozonation: pH 3, 25 mg/L ozone; Biodegradation: pH 7, 35 °C, Bacillus sp. | Overall Removal: 98.7% | nih.gov |

| Photocatalysis + Electrocoagulation | Methyl Orange | pH: 10 | Dye Waste Reduction: 71.6% | untirta.ac.id |

| Zero-valent Iron (m-ZVI) | This compound | Investigated for removal | Not specified in snippet for hybrid system | researchgate.net |

These hybrid and integrated systems underscore the ongoing research efforts to develop efficient and sustainable methods for the environmental remediation of this compound and similar recalcitrant textile dyes.

Compound Names:

this compound (AO 51)

1-hydroxybenzotriazole (HBT)

Acid Orange (general)

C.I. Acid Orange 7

Methyl Orange

C.I. Acid Orange 10

C.I. Acid Orange 52

Reactive Orange (RO)

Reactive Orange 16 (RO16)

Acid Blue 9

Analytical Methodologies in C.i. Acid Orange 51 Research

Spectrophotometric Techniques for Concentration Monitoring (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectrophotometry is a fundamental technique for quantifying the concentration of C.I. Acid Orange 51 in solutions. This method leverages the dye's chromophoric groups, particularly the azo linkage (-N=N-), which absorb light in the visible region of the electromagnetic spectrum. For this compound, the wavelength of maximum absorbance (λmax) is reported to be approximately 450 nm csic.es. By establishing a calibration curve using known concentrations of AO51, researchers can determine the concentration of the dye in unknown samples by measuring their absorbance at this characteristic wavelength, adhering to the Beer-Lambert Law. UV-Vis spectrophotometry is also employed to monitor the decolorization process of AO51 in various treatment studies, observing the decrease in absorbance over time csic.esresearchgate.net. This technique is valuable for its simplicity, speed, and cost-effectiveness in routine monitoring and initial assessments of dye concentration fda.gov.

Chromatographic Separations for this compound and its Metabolites

Chromatographic techniques are essential for separating this compound from complex matrices and for identifying its potential degradation products or metabolites.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound. Reversed-phase HPLC (RP-HPLC) is commonly employed, typically utilizing C18 or similar stationary phases. Method development involves optimizing the mobile phase composition, flow rate, column temperature, and detection wavelength. A typical RP-HPLC method for AO51 involves a mobile phase consisting of acetonitrile (B52724) and water, often acidified with phosphoric acid to improve peak shape and resolution sielc.com. For applications requiring mass spectrometry detection, formic acid is used as a mobile phase additive instead of phosphoric acid sielc.com. The detection is usually performed using a UV-Vis detector set at the dye's λmax (around 450 nm) or a diode array detector (DAD) to obtain spectral information for peak identification fda.govresearchgate.net. HPLC methods are scalable and can be adapted for preparative separations to isolate impurities or degradation products sielc.com.

Table 1: Typical HPLC Parameters for this compound Analysis

| Parameter | Description | Reference |

| Column Type | C18, Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN) / Water with Phosphoric Acid or Formic Acid | sielc.com |

| Flow Rate | Varies, e.g., 0.2 mL/min sielc.com, 0.5 mL/min researchgate.net, 0.81 mL/min researchgate.net | sielc.comresearchgate.netresearchgate.net |

| Detection | UV-Vis Detector (e.g., at 450 nm) or Diode Array Detector (DAD) | fda.govsielc.comresearchgate.net |

| Temperature | Ambient or controlled, e.g., 45.31 °C researchgate.net | sielc.comresearchgate.net |

| MS Compatibility | Mobile phase adjusted with Formic Acid | sielc.com |

To identify the breakdown products or metabolites of this compound, advanced hyphenated techniques are indispensable. These methods combine the separation power of chromatography with the identification capabilities of mass spectrometry or other spectroscopic detectors. Liquid Chromatography-Mass Spectrometry (LC-MS) is a primary technique, where the separated components from HPLC are directly introduced into a mass spectrometer. This allows for the determination of molecular weights and fragmentation patterns, which are critical for elucidating the structures of degradation products nih.govresearchgate.net. Other hyphenated techniques, such as Liquid Chromatography-UV/Vis Diode Array Detection (LC-UV/DAD) or even LC-NMR-MS, can provide complementary information for comprehensive structural characterization researchgate.net. These techniques are vital for understanding the fate of AO51 in environmental or biological systems and for assessing the efficacy of degradation processes nih.gov.

Microscopic and Spectroscopic Characterization of Adsorbents and Catalysts (FTIR, SEM, XRD)

When this compound is subjected to removal or degradation processes involving solid materials such as adsorbents or catalysts, microscopic and spectroscopic techniques are employed to characterize these materials and understand their interactions with the dye.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present on the surface of adsorbents or catalysts and to detect changes after interaction with AO51. For instance, the presence of sulfonic acid groups, azo linkages, or hydroxyl groups on the dye and the adsorbent can be identified researchgate.netscirp.orgcornell.eduresearchgate.netrsc.orgacs.org. Changes in the FTIR spectra before and after adsorption can indicate the specific functional groups involved in the binding of AO51.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface morphology and microstructure of adsorbents and catalysts. It reveals the physical characteristics such as porosity, particle shape, and surface texture, which are crucial for understanding adsorption mechanisms scirp.orgcornell.eduresearchgate.netrsc.orgacs.org. SEM can also be coupled with Energy Dispersive X-ray Spectroscopy (EDS) to provide elemental composition analysis of the material and adsorbed species scirp.orgcornell.eduresearchgate.netrsc.org.

X-ray Diffraction (XRD): XRD is utilized to determine the crystalline structure, phase composition, and crystallinity of adsorbent materials. It helps in identifying the mineralogical phases present in natural clays (B1170129) or the crystalline structure of synthesized catalysts, which can influence their adsorption or catalytic activity towards AO51 scirp.orgcornell.eduresearchgate.netrsc.orgacs.org.

Brunauer–Emmett–Teller (BET) Surface Area Analysis: While not strictly a spectroscopic technique, BET analysis is often performed in conjunction with the above methods to quantify the specific surface area, pore volume, and pore size distribution of adsorbents. These parameters are critical for assessing the material's capacity to adsorb AO51 scirp.orgrsc.orgacs.org.

These characterization techniques provide essential insights into the physical and chemical properties of materials used in AO51 remediation, helping to optimize their performance and understand the underlying mechanisms of dye removal or degradation.

Compound Name List:

this compound

C.I. Acid Orange 7

C.I. Acid Orange 52

C.I. Acid Yellow 17

C.I. Acid Red 18

C.I. Acid Blue 1

C.I. Basic Violet 3

C.I. Acid Violet 19

C.I. Acid Red 51

C.I. Acid Red 87

C.I. Acid Red 91

Direct Red 81

Alizarin Yellow R

Methyl Orange

Sudan I, II, III, IV

Para Red

Chrysoidine

Rhodamine B

Orange II

Environmental Impact and Byproduct Research of C.i. Acid Orange 51 Degradation

Characterization of Degradation Intermediates and Final Products

Detailed characterization of the specific chemical intermediates and final products resulting from the degradation of C.I. Acid Orange 51 is not extensively documented in publicly available scientific literature. The main body of research has centered on the efficiency of decolorization rather than the elucidation of the complete degradation pathway.

The most prominent method studied for the breakdown of this dye is enzymatic degradation using laccase, particularly from the white-rot fungus Trametes trogii. nih.govresearchgate.net Laccase enzymes degrade azo dyes through a non-specific free-radical mechanism, which has the advantage of potentially avoiding the formation of toxic aromatic amines that are a common result of anaerobic degradation. frontiersin.org Studies have demonstrated that the use of laccase from T. trogii, especially when combined with a mediator such as 1-hydroxybenzotriazole (B26582) (HBT), can achieve significant decolorization of this compound. nih.govresearchgate.net

While the cleavage of the azo bond (–N=N–) is the primary step in decolorization, leading to the loss of color, the subsequent breakdown of the resulting aromatic structures into smaller, non-toxic compounds is crucial for complete mineralization. However, specific studies identifying the molecular structure of these intermediates and final products for this compound are scarce. General knowledge of azo dye degradation suggests that under anaerobic conditions, the azo bond is cleaved to form aromatic amines. frontiersin.orgnih.gov In contrast, aerobic or enzymatic oxidation by laccase is expected to yield phenolic products through an asymmetric cleavage of the azo bond. frontiersin.org

Table 1: Research on this compound Degradation Methods

| Degradation Method | Organism/Catalyst | Key Findings | Identified Byproducts |

|---|---|---|---|

| Enzymatic Degradation | Laccase from Trametes trogii | Achieved over 87% decolorization with the use of HBT as a mediator. nih.gov | Specific intermediates and final products not characterized. nih.govresearchgate.net |

Assessment of Environmental Persistence of this compound and its Byproducts

Azo dyes, as a class, are generally considered xenobiotic compounds that are recalcitrant and persist in the environment due to their complex aromatic structures, which are resistant to conventional biodegradative processes. nih.gov There is limited specific data available on the environmental half-life or persistence of this compound in different environmental compartments like soil or water.

Table 2: Detoxification Assessment of Laccase-Treated this compound

| Assessment Method | Finding | Implication for Environmental Persistence |

|---|---|---|

| Germination Index (GI) Assay | The treated dye solution showed a decrease in phytotoxicity compared to the non-treated solution. researchgate.net | Suggests byproducts are less toxic, but does not provide data on their environmental persistence or biodegradability. |

Research on the Formation of Aromatic Amines and their Subsequent Fate

A significant environmental and health concern associated with azo dyes is the formation of potentially carcinogenic and mutagenic aromatic amines upon degradation. nih.govcymitquimica.com This typically occurs through the reductive cleavage of the azo bond under anaerobic conditions, a common process in wastewater treatment plants and anaerobic sediments. nih.govwur.nl

This compound is a sulfonated azo dye, and this class of dyes can be derived from precursors such as naphthalene (B1677914) sulfonic acids, naphthols, and benzidines. nih.gov Benzidine-based azo dyes are of particular concern due to the carcinogenicity of benzidine. nih.gov While the specific aromatic amines that could be formed from the anaerobic reduction of this compound have not been identified in the reviewed literature, the general pathway is well-established for other azo dyes. frontiersin.orgnih.gov Once formed, these aromatic amines are often colorless but can be recalcitrant and require subsequent aerobic conditions for their complete degradation. nih.govwur.nl

Research into laccase-mediated degradation of dyes like this compound is partly driven by the goal of avoiding the formation of these hazardous aromatic amines. frontiersin.org Laccase degrades dyes via an oxidative mechanism, which differs from the reductive cleavage that produces aromatic amines. frontiersin.org This enzymatic approach is thought to generate phenolic compounds instead, which are generally less toxic and more amenable to further degradation. frontiersin.org However, direct research confirming the absence of aromatic amine formation during the laccase treatment of this compound and detailing the fate of any resulting byproducts is not currently available.

Table 3: Potential Degradation Pathways and Aromatic Amine Formation

| Degradation Condition | Primary Mechanism | Expected Byproducts | Aromatic Amine Formation |

|---|---|---|---|

| Anaerobic | Reductive cleavage of azo bond | Aromatic amines nih.govwur.nl | High potential, but specific amines from this compound are not identified. |

| Aerobic (Laccase) | Oxidative cleavage (free-radical mechanism) | Phenolic compounds frontiersin.org | May be avoided. frontiersin.org |

Theoretical and Computational Studies on C.i. Acid Orange 51

Molecular Modeling of Dye-Adsorbent Interactions

Molecular modeling is a critical tool for investigating how dye molecules interact with adsorbent materials, a key process in water treatment and other applications. These models can simulate the adsorption process at the atomic level, providing insights into the binding mechanisms and energies involved.

Molecular dynamics (MD) simulations, for instance, can model the movement and interaction of a dye molecule with an adsorbent surface over time. These simulations help in understanding the structural and thermodynamic properties of the dye-adsorbent system. Studies on other azo dyes have shown that interactions such as π-π stacking between the benzene (B151609) rings of the dye and the surface of an adsorbent like graphene are crucial for efficient adsorption. physchemres.orgphyschemres.org The adsorption energy, which indicates the strength of the interaction, can also be calculated. For a typical azo dye on a graphene nanosheet, adsorption energies have been shown to be negative, indicating a spontaneous adsorption process. physchemres.orgphyschemres.org

The following table, derived from a study on a typical azo dye and a graphene nanosheet, illustrates the kind of data that can be obtained from such simulations. physchemres.org

| Temperature (K) | Adsorption Energy (kJ mol⁻¹) |

| 288.15 | -2.5070 |

| 298.15 | -2.2514 |

| 308.15 | -2.0345 |

| 318.15 | -1.8921 |

| 328.15 | -1.8113 |

| 338.15 | -1.7302 |

This data represents a typical azo dye, not C.I. Acid Orange 51.

These simulations can also elucidate the role of different functional groups on the dye and adsorbent in the binding process, guiding the design of more effective adsorbent materials. For example, in the context of other azo dyes, it has been shown that hydrophobic interactions and hydrogen bonding play a significant role in the binding mechanism. tandfonline.com

Quantum Chemical Calculations for Degradation Pathway Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the degradation pathways of dyes like this compound. These calculations provide detailed information about the electronic structure and reactivity of the dye molecule.

By calculating various reactivity indices, researchers can identify the most likely sites on the molecule for an oxidative or reductive attack, which are the initial steps in degradation. For many azo dyes, studies have shown that the degradation often initiates with the cleavage of the N=N bond, which is the chromophore responsible for the dye's color. acs.org DFT calculations can compare the energy barriers of different potential degradation pathways, such as the cleavage of the C-N bond versus the N=N bond, to determine the most energetically favorable route. acs.org

For example, in the study of the degradation of other azo dyes, DFT has been used to model the interaction with hydroxyl radicals (•OH), a highly reactive species often involved in advanced oxidation processes for wastewater treatment. acs.org The calculations can pinpoint which atoms in the dye molecule are most susceptible to attack by these radicals.

The table below shows key quantum chemical parameters that are often calculated for azo dyes to predict their reactivity.

| Parameter | Description | Typical Significance for Azo Dyes |

| HOMO Energy (Highest Occupied Molecular Orbital) | Energy of the outermost electron-occupied orbital. | Indicates the tendency to donate electrons; higher HOMO energy suggests greater reactivity towards electrophiles. |

| LUMO Energy (Lowest Unoccupied Molecular Orbital) | Energy of the lowest energy orbital that is not occupied. | Indicates the ability to accept electrons; lower LUMO energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. |

| Fukui Functions | Describe the change in electron density at a given point when the number of electrons changes. | Help to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. |

These parameters are generally calculated for azo dyes to understand their degradation, though specific values for this compound are not available in the cited literature.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry offers a powerful lens to elucidate the step-by-step mechanisms of chemical reactions, including the degradation of azo dyes. By mapping the potential energy surface of a reaction, computational methods can identify transition states and intermediates, providing a detailed picture of how reactants are converted into products.

For the degradation of azo dyes, computational studies can model the entire reaction pathway, for instance, in the presence of a catalyst or under UV irradiation. researchgate.net These models can help to understand the role of each component in the reaction system and the sequence of bond-breaking and bond-forming events. For example, DFT calculations have been used to investigate the mechanism of azo dye reduction by redox mediators, showing a two-step process involving a nucleophilic attack followed by an electrophilic attack that leads to the formation of aromatic amines.

In a study on the degradation of Indigo dye, another class of dye, quantum mechanical calculations were used to propose transition states and determine the initial cleavage step of the degradation reaction. uobaghdad.edu.iq The activation energy and reaction rates can also be estimated from these calculations, providing quantitative insights into the reaction kinetics. uobaghdad.edu.iq

The following table illustrates the kind of thermodynamic data that can be calculated to understand a reaction mechanism, based on a study of Indigo dye degradation. uobaghdad.edu.iq

| Thermodynamic Parameter | Calculated Value |

| Change in Enthalpy (ΔH) | -548268.223 kcal/mol |

| Gibbs Free Energy (ΔG) | 30831.951 kcal/mol |

| Change in Entropy (ΔS) | 48.552 cal/mol·deg |

| Activation Energy (Ea) | 46176.405 kcal/mol |

This data is for the degradation of Indigo dye and serves as an example of the types of calculations performed.

By combining experimental results with computational modeling, a comprehensive understanding of the reaction mechanisms for dye degradation can be achieved, which is essential for optimizing industrial processes and developing new technologies for environmental remediation.

Future Research Directions for C.i. Acid Orange 51

Development of Sustainable and Cost-Effective Treatment Technologies

Future research should prioritize the development of treatment technologies that are both environmentally sustainable and economically viable.

Biological and Enzymatic Approaches: Microbial degradation and enzymatic treatment offer eco-friendly alternatives to conventional methods. Laccases, particularly those produced from cost-effective substrates like sawdust, have demonstrated high decolorization efficiency for C.I. Acid Orange 51, achieving over 87.87% removal under optimized conditions nih.gov. Further research could focus on enzyme immobilization for enhanced reusability and exploring microbial consortia that exhibit synergistic degradation capabilities, potentially leading to more complete mineralization of the dye and its by-products ijcmas.comnih.govtandfonline.com. Investigating sequential anaerobic and aerobic treatment strategies is also crucial for breaking down the recalcitrant azo bond and subsequent aromatic amine degradation ijcmas.comnih.gov.

Advanced Oxidation Processes (AOPs): AOPs, such as Fenton and Fenton-like processes, have shown effectiveness in degrading this compound, with optimal parameters identified for Fe2+/H2O2 ratios and reaction conditions researchgate.netmdpi.comdaneshyari.com. Ultrasound-assisted AOPs and electrochemical oxidation methods are also promising avenues mdpi.comnih.govrsc.org. Future work should aim to enhance the energy efficiency of these processes, explore novel catalysts (e.g., nanomaterials like ZnO researchgate.net), and thoroughly investigate the formation and potential toxicity of degradation intermediates.

Adsorption and Biosorption: The utilization of low-cost, sustainable biosorbents derived from agricultural waste, such as modified orange peel or peanut hull, presents an attractive option for dye removal pjsir.orgukwms.ac.idsemanticscholar.org. Materials like micro zero-valent iron (mZVI) have also shown efficacy in removing this compound researchgate.netmedchemexpress.com. Research efforts should focus on developing novel adsorbent materials, optimizing their regeneration and reuse cycles, and evaluating their performance in treating complex industrial effluents.

Integration of Advanced Analytical Tools for Real-Time Monitoring

Effective management of dye-contaminated wastewater relies on accurate and timely monitoring.

Real-Time Sensing: While UV-Vis spectrophotometry is currently used for monitoring dye decolorization nih.govrsc.orgysi.com, future research should focus on developing and integrating advanced analytical tools for real-time, in-situ monitoring. This includes the development of portable sensors and biosensors capable of rapidly detecting this compound and its degradation products in wastewater streams mdpi.com.

Process Optimization: The integration of these advanced monitoring systems with process control mechanisms is essential for optimizing treatment efficiency, ensuring consistent effluent quality, and facilitating compliance with environmental regulations ysi.comadvanceanalytik.com.

Exploring Synergistic Effects in Hybrid Treatment Processes

Hybrid treatment systems, which combine multiple technologies, often yield superior results compared to single-step processes.

Mechanism Elucidation: A deeper understanding of the synergistic mechanisms at play in these hybrid systems will be crucial for designing more efficient and targeted treatment strategies for complex textile wastewater.

Life Cycle Assessment of this compound Production and Remediation

A comprehensive understanding of the environmental impact of this compound requires a full Life Cycle Assessment (LCA).

Holistic Evaluation: LCAs should encompass the entire lifecycle of the dye, from raw material extraction and synthesis to its application and eventual remediation. This includes quantifying energy consumption, water usage, emissions, and waste generation at each stage sustainability-directory.comcarbontrail.netaidic.itresearchgate.netncsu.edu.

Compound Names Mentioned in the Article

this compound

Laccase

1-hydroxybenzotriazole (B26582) (HBT)

Azo dyes

Phenolic compounds

Aromatic amines

Sulfonic groups

Fenton

Hydrogen peroxide (H2O2)

Fe2+

Fe3+

Sulfate radical (SO4-)

Hydroxyl radicals

Zero valent iron (ZVI)

Micro zero-valent iron (mZVI)

Peroxydisulfate (PDS)

Zinc oxide (ZnO)

Ultrasound (US)

Reactive azo dyes

Phenol

Trichloroethylene

Anodic oxidation

Electrochemically activated persulfate oxidation

Acid Orange 7

Triarylmethane dyes

Xanthene dyes

Acid Red 183

Reactive Blue 4

C.I. Acid Red 51

C.I. Acid Blue 74

Nitric Acid

Dimethyl Sulfoxide (DMSO)

Hydrochloric acid

Sodium hypochlorite (B82951)

Methylene blue

Reactive Black 5

Reactive Orange 16

C.I. Acid Orange 74

Copper (II)

Naphthalene (B1677914) sulfonic acids

Naphthols

Naphthoic acids

Benzidines

Nitrogen molecule

Azoreductase

Lignin peroxidase

Manganese peroxidase

Hydroxylases

Azo bond

FADH2

NADPH

NADH

ABTS (2,2'-azino-bis-(3-ethylbenzothiazoline-6-sulfonic acid))

Ozone (O3)

Catalysts

Acetate

Dissolved Organic Carbon (DOC)

Chemical Oxygen Demand (COD)

Biosensors

Aptamer-based biosensors

Molecular diagnostics

Peanut hull

Orange peel

Cationic dyes

Reactive dyes

Disperse dyes

Nitro dyes

Nitroso dyes

Stilbene dyes

Formazan dyes

Reactive Red 75

Direct Blue 86

UV-Vis spectrophotometry

Pulsed light (PL)

Ferrioxalate

Methyl orange

NaCl

Na2SO3

Na2CO3

Properties and Applications of this compound

| Property | Value | Source |

| Name | This compound | nih.govworlddyevariety.com |

| C.I. Number | 26550 | nih.govworlddyevariety.com |

| CAS Number | 8003-88-1 | nih.govworlddyevariety.com |

| Chemical Formula | C36H26O11N6S3Na2 | nih.gov |

| Molecular Weight | 860.81 g/mol | nih.gov |

| Appearance | Red light orange powder | worlddyevariety.com |

| Color | Vibrant orange | ontosight.ai |

| Solubility | Soluble in water, ethanol, glycol ether | worlddyevariety.com |

| Dye Type | Anionic azo dye with sulfonic groups | nih.govontosight.ai |

| Applications | Wool, silk, polyamide fiber dyeing; wool blended fabric printing; viscose fabric printing; paper coloring; leather dyeing; soap coloring; hair coloring | nih.govworlddyevariety.comontosight.ai |

| Key Features | Good lightfastness, resistance to washing | ontosight.ai |

| Optimized Laccase Treatment Efficiency | >87.87% decolorization (at 1 U/mL enzyme, 0.75 mM HBT, 60 mg/L dye, 2 days) | nih.gov |

| Fenton Treatment (Optimal) | Fe2+:H2O2 ratio of 1:5 (4 mM:20 mM) for 10 min at pH 3; reduced COD and DOC | researchgate.net |

Q & A

Q. What steps ensure reproducibility in cross-laboratory studies of this compound’s catalytic degradation?

- Methodological Answer : Share detailed protocols via platforms like Protocols.io . Circulate reference samples with certificates of analysis (CoA). Use interlaboratory comparisons (ILCs) to harmonize instrumentation and data reporting formats (e.g., MIAME guidelines for omics data) .

Literature and Citation Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.